5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one
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Overview
Description
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and various functional groups, including a chlorophenyl group and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids, followed by intramolecular cyclization in the presence of propionic anhydride . The reaction conditions often include elevated temperatures and the use of solvents such as isopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron powder, and nucleophiles like hydroxide ions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloroaniline, while nucleophilic substitution can produce derivatives like 4-nitrophenol .
Scientific Research Applications
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antinociceptive (pain-relieving) properties.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the thiazole and pyrrole rings can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiazole and pyrrole rings, such as:
- 2-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazole
- 4-(4-Chlorophenyl)-3-hydroxy-2-(4-nitrobenzoyl)-1-thiazole
Uniqueness
What sets 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H12ClN3O5S |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H12ClN3O5S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(8-4-12)24(28)29)18(26)19(27)23(16)20-22-9-10-30-20/h1-10,16,25H/b17-15+ |
InChI Key |
YDIRQFHECVUFTQ-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2C4=NC=CS4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=NC=CS4)Cl |
Origin of Product |
United States |
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